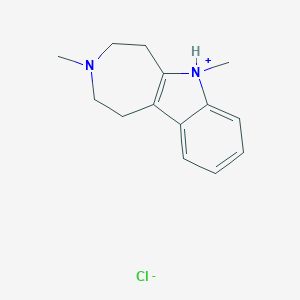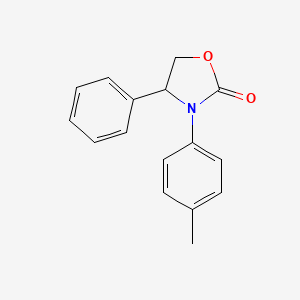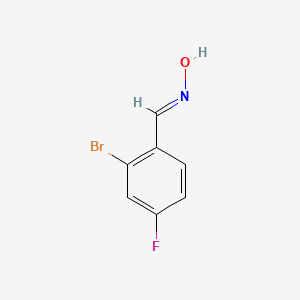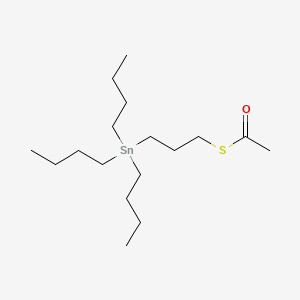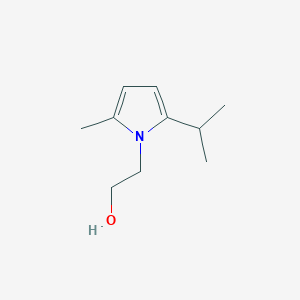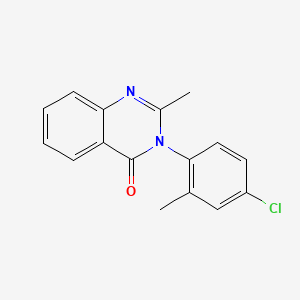
(R)-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[222]oct-3-yl-5-methyl-(9CI) is a complex organic compound that features a thiazole ring, a carboxamide group, and a bicyclic azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring. The azabicyclo structure can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azabicyclo structure may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiazolecarboxaldehyde: Shares the thiazole ring but lacks the azabicyclo structure.
1-Methyl-2-imidazolecarboxaldehyde: Contains an imidazole ring instead of a thiazole ring.
Benzothiazole-2-carboxaldehyde: Features a benzothiazole ring, which is structurally similar but more complex.
Uniqueness
2-Thiazolecarboxamide,N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-5-methyl-(9CI) is unique due to its combination of a thiazole ring and an azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17N3OS |
|---|---|
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-methyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H17N3OS/c1-8-6-13-12(17-8)11(16)14-10-7-15-4-2-9(10)3-5-15/h6,9-10H,2-5,7H2,1H3,(H,14,16)/t10-/m0/s1 |
Clave InChI |
XOFRUGNVJOSQBQ-JTQLQIEISA-N |
SMILES isomérico |
CC1=CN=C(S1)C(=O)N[C@H]2CN3CCC2CC3 |
SMILES canónico |
CC1=CN=C(S1)C(=O)NC2CN3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


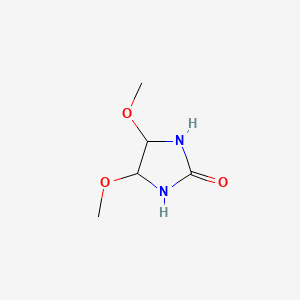
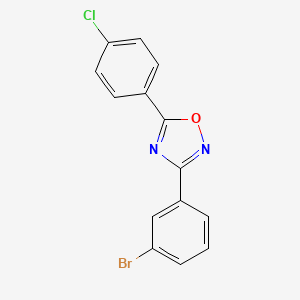
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
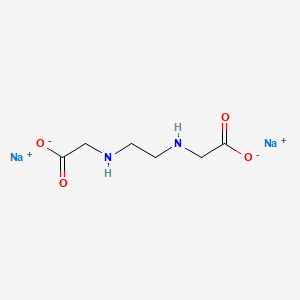
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
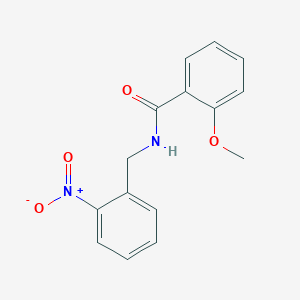
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
